![molecular formula C14H23N5 B11739243 [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, connected through a central amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (ethyl bromide for the 1-ethyl substitution and propyl bromide for the 3-methyl-1-propyl substitution).
Coupling: The alkylated pyrazole rings are coupled through a central amine group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them to pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of pyrazolines.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-ethyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H23N5 |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-8-19-14(9-12(3)17-19)11-15-10-13-6-7-16-18(13)5-2/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
InChI-Schlüssel |
FIYLSAJDCBNFAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC(=N1)C)CNCC2=CC=NN2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



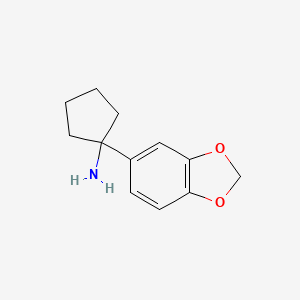
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
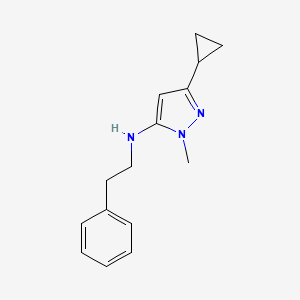
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)
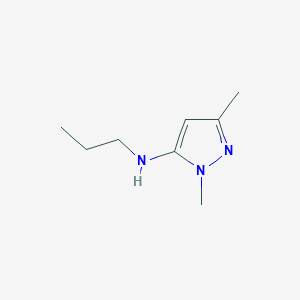
![2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11739191.png)
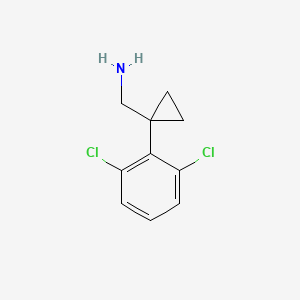
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)
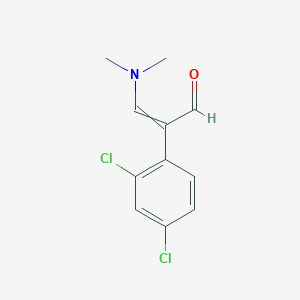
![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)
